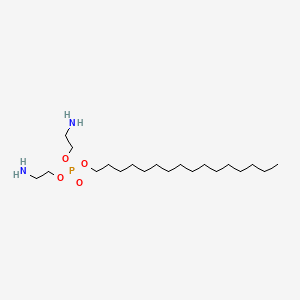

Bis(2-aminoethyl) hexadecyl phosphate

Description

Properties

CAS No. |

85508-17-4 |

|---|---|

Molecular Formula |

C20H45N2O4P |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

bis(2-aminoethyl) hexadecyl phosphate |

InChI |

InChI=1S/C20H45N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21)26-20-17-22/h2-22H2,1H3 |

InChI Key |

CYRYFJMOBJULDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bis 2 Aminoethyl Hexadecyl Phosphate

Strategies for the Preparation of Bis(2-aminoethyl) Hexadecyl Phosphate (B84403)

The synthesis of the title compound is not a trivial one-pot reaction but rather a strategic sequence of reactions. The primary goals are to form a stable phosphate triester with one long alkyl chain and two functionalized ethyl chains.

Phosphate Esterification Routes

The initial and crucial step in the synthesis is the formation of the phosphate ester bond between a phosphorus-containing precursor and the long-chain alcohol, hexadecanol (B772). A common and effective method involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent.

The general approach is as follows:

Formation of the Dichlorophosphate Intermediate: Hexadecanol (the C16 alcohol) is reacted with an excess of phosphorus oxychloride. This reaction typically proceeds via nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, displacing one chloride ion. This results in the formation of hexadecyl phosphorodichloridate. The reaction is generally performed in an inert solvent and may require a base to scavenge the liberated hydrogen chloride (HCl).

Alternative Routes: Other methods for phosphate esterification exist, such as the direct alkylation of phosphates with alkyl halides, a reaction that can be promoted by agents like silver(I) oxide rsc.org. Another approach involves the reaction of alcohols with phosphoric acid halides rsc.org. For instance, a method for preparing bis(2-ethylhexyl) phosphate involves reacting 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst google.com. This strategy can be adapted for hexadecanol to produce the desired hexadecyl phosphate backbone.

Integration of Aminoethyl Moieties

Once the reactive hexadecyl phosphorodichloridate intermediate is formed, the two aminoethyl groups are introduced. This is typically achieved by reacting the intermediate with 2-aminoethanol (ethanolamine).

Key considerations for this step include:

Stoichiometry: Two equivalents of 2-aminoethanol are required to react with the two remaining chlorine atoms on the phosphorus center. An excess of a non-nucleophilic base is often used to neutralize the HCl generated during the reaction, driving it to completion.

Protecting Groups: The primary amine of 2-aminoethanol is nucleophilic and could potentially compete with the hydroxyl group in the initial reaction. However, in a sequential synthesis where the phosphorodichloridate is formed first, the hydroxyl group of 2-aminoethanol will selectively react with the phosphorus center. In more complex syntheses, the amine functionality might be temporarily protected to prevent side reactions, although it is often unnecessary for this specific transformation. The final step would then be the deprotection of the amine groups.

Reaction Conditions: The reaction is typically carried out at controlled temperatures in an appropriate aprotic solvent to prevent unwanted side reactions.

This sequential process of esterification followed by amination ensures the controlled construction of the target molecule, Bis(2-aminoethyl) hexadecyl phosphate.

Exploration of Analogues and Structural Modifications

The structure of Bis(2-aminoethyl) hexadecyl phosphate offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can systematically alter the compound's properties by changing the lipophilic alkyl chain, modifying the polar amine head groups, or introducing stereochemistry at the phosphorus center.

Variation of Alkyl Chain Lengths and Branching

The hexadecyl (C16) chain is a significant contributor to the molecule's lipophilicity. Altering this chain's length or structure is a primary strategy for creating analogues.

Chain Length Variation: A homologous series of alkyl phosphates with chain lengths ranging from C10 to C18 have been synthesized to study the effect on their physical properties figshare.comresearchgate.net. Research on self-assembled monolayers (SAMs) of alkyl phosphates on titanium oxide surfaces has shown that the length of the alkyl chain significantly influences the order and packing density of the resulting films figshare.comresearchgate.net. Longer alkyl chains (greater than 15 carbons) lead to more ordered, crystalline films due to increased van der Waals interactions between the chains researchgate.net. This principle can be directly applied to synthesize analogues of Bis(2-aminoethyl) hexadecyl phosphate with varying lipophilicity and self-assembly characteristics.

Chain Branching: The introduction of branching into the alkyl chain, for example, by substituting hexadecanol with a branched isomer like 2-ethylhexanol google.com, would create analogues with different steric profiles. Branched chains disrupt regular packing, which can alter the compound's aggregation behavior and physical state.

| Alkyl Chain Length | Observed Property | Reference |

|---|---|---|

| C10 to C14 | Lower degree of order and packing density in self-assembled monolayers. | figshare.comresearchgate.net |

| > C15 (e.g., C16, C18) | Higher degree of order, packing density, and two-dimensional crystallinity. | figshare.comresearchgate.net |

| Increasing Length (General Trend) | Strengthened van der Waals interactions, leading to more densely packed assemblies. | researchgate.net |

Modification of Amine Functionalities

The two primary amine groups are key sites for chemical derivatization. Standard organic reactions can be employed to modify these functionalities, leading to a wide array of analogues. openstax.org

Acylation: The primary amines can be readily acylated using activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides to form stable amide bonds nih.govthermofisher.com. This modification neutralizes the basicity of the nitrogen and introduces new functional groups depending on the acylating agent used.

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can convert the primary amines into secondary or tertiary amines nih.gov. This allows for the introduction of various alkyl groups while retaining or increasing the basicity of the nitrogen atom.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. These modifications introduce hydrogen-bonding donors and acceptors, which can significantly alter intermolecular interactions.

Chiral Derivatives and Stereochemical Control

The phosphorus atom in Bis(2-aminoethyl) hexadecyl phosphate is achiral because two of its substituents (the 2-aminoethoxy groups) are identical. However, P-chiral analogues can be synthesized by differentiating these two groups or by replacing one of the non-bridging oxygen atoms.

Introducing Chirality: Chirality can be introduced by using two different amino alcohols in the synthesis, for example, by reacting hexadecyl phosphorodichloridate sequentially with 2-aminoethanol and a different amino alcohol. Alternatively, replacing one of the P=O oxygens with sulfur to create a thiophosphate would also render the phosphorus atom a stereocenter.

Stereochemical Control: Achieving stereocontrol in the synthesis of P-chiral compounds is a significant challenge in organophosphorus chemistry nih.gov. Strategies to achieve this include:

Chiral Auxiliaries: Using a chiral auxiliary that can be removed after the desired stereochemistry is established nih.gov. For instance, diastereomeric oxazaphospholidinones have been synthesized from enantiomerically pure amino alcohols, allowing for the separation of diastereomers and subsequent ring-opening to yield P-chiral products nih.gov.

Chiral Catalysis: Employing chiral nucleophilic catalysts or chiral phosphate catalysts can promote the stereoselective formation of P-O bonds nih.govchinesechemsoc.org.

Kinetic Resolution: Enzymatic or chemical kinetic resolution can be used to separate enantiomers from a racemic mixture of a chiral phosphate precursor.

The synthesis of stereochemically pure P-chiral analogues allows for the investigation of stereospecific interactions, which is a common practice in medicinal chemistry and materials science.

Insufficient Data for Article Generation on "Bis(2-aminoethyl) hexadecyl phosphate"

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the advanced chemical modification of the compound Bis(2-aminoethyl) hexadecyl phosphate. While general principles of organic synthesis and functional group modification are well-established, detailed research findings, experimental data, and specific methodologies for tailoring the properties of this particular molecule are not sufficiently documented in publicly accessible sources.

The inherent structure of Bis(2-aminoethyl) hexadecyl phosphate, featuring a long lipophilic hexadecyl chain, a hydrophilic phosphate group, and two primary amine functionalities, suggests a wide range of potential chemical modifications. These could theoretically include, but are not limited to, acylation or alkylation of the amine groups, esterification of the phosphate, or reactions involving the entire molecule to form polymers or conjugates. However, without specific studies on this compound, any discussion of these potential modifications would be purely speculative and would not meet the required standards of a scientifically accurate and data-driven article.

Consequently, it is not possible to generate a thorough and informative article on the "Advanced Chemical Modification Techniques for Tailored Properties" of Bis(2-aminoethyl) hexadecyl phosphate that is based on documented research, as required by the prompt. The creation of such an article would necessitate conjectural information, which would compromise the scientific accuracy and integrity of the content.

Supramolecular Assembly and Self Organized Architectures of Bis 2 Aminoethyl Hexadecyl Phosphate

Fundamental Principles of Self-Assembly

The self-assembly of amphiphilic molecules like Bis(2-aminoethyl) hexadecyl phosphate (B84403) into supramolecular structures is a thermodynamically driven process. nih.gov It is governed by a delicate balance of intermolecular forces that leads to the spontaneous organization of molecules into ordered arrangements. nih.govresearchgate.net This process can be understood by examining the thermodynamics of aggregate formation and the specific non-covalent interactions at play.

Thermodynamics of Aggregate Formation

The formation of aggregates from amphiphilic molecules in a solvent is a spontaneous process, meaning it is accompanied by a negative change in the Gibbs free energy (ΔG). This change is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation ΔG = ΔH - TΔS, where T is the temperature.

The enthalpy change (ΔH) for the formation of these aggregates can be either positive or negative, depending on the specific interactions involved. For many ionic surfactants, the enthalpy of micellization is slightly positive (endothermic), further highlighting the dominant role of entropy in driving the self-assembly process.

Table 1: Illustrative Thermodynamic Parameters for Amphiphile Self-Assembly

| Thermodynamic Parameter | Typical Value Range | Contribution to Self-Assembly |

| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous process. |

| ΔH (Enthalpy) | Small positive or negative | Reflects the net change in bond energies during aggregation. |

| ΔS (Entropy) | Large positive | Primarily driven by the hydrophobic effect and the release of water molecules. |

Note: This table provides illustrative values for a generic amphiphile and are not specific experimental data for Bis(2-aminoethyl) hexadecyl phosphate.

Non-Covalent Interactions Governing Supramolecular Organization

The stability and structure of the supramolecular assemblies formed by Bis(2-aminoethyl) hexadecyl phosphate are dictated by a combination of non-covalent interactions. rsc.orgresearchgate.net These weak, reversible interactions work in concert to create a well-ordered and stable architecture.

Hydrogen bonding plays a crucial role in the self-assembly of many amphiphilic systems. rsc.orgnih.govrsc.org In the case of Bis(2-aminoethyl) hexadecyl phosphate, the presence of two primary amine (-NH2) groups and the phosphate group (-PO4) provides ample opportunity for the formation of extensive hydrogen bonding networks. rsc.org The amine groups can act as hydrogen bond donors, while the oxygen atoms of the phosphate group can act as hydrogen bond acceptors. rsc.orgnih.gov These interactions can occur between adjacent amphiphile molecules within an aggregate, contributing to the stability and order of the assembly. nih.gov The presence of water molecules can also mediate hydrogen bonding between the headgroups.

The hydrophobic effect is the primary driving force for the self-assembly of amphiphilic molecules in aqueous solutions. acs.orgpku.edu.cnnih.gov The long, nonpolar hexadecyl (C16) tail of Bis(2-aminoethyl) hexadecyl phosphate is poorly soluble in water. nih.govacs.orgresearchgate.net To minimize the unfavorable interactions between the hydrophobic tails and water, these tails aggregate to form a nonpolar core, effectively sequestering themselves from the aqueous environment. pku.edu.cnnih.gov This process leads to a significant increase in the entropy of the surrounding water molecules, which is the main thermodynamic driving force for the formation of micelles, vesicles, and other ordered structures. nih.govacs.org The length of the alkyl chain directly influences the strength of the hydrophobic interactions, with longer chains leading to more stable aggregates. nih.govacs.orgresearchgate.net

Table 2: Relative Strengths of Non-Covalent Interactions

| Interaction Type | Typical Bond Energy (kJ/mol) | Role in Assembly of Bis(2-aminoethyl) hexadecyl phosphate |

| Hydrogen Bonding | 5 - 30 | Stabilizes headgroup interactions and contributes to structural order. nih.govrsc.org |

| Electrostatic Interactions | 20 - 40 | Dictates headgroup packing and influences aggregate curvature. acs.orgrsc.org |

| Hydrophobic Effects | < 10 (per CH2 group) | Primary driving force for aggregation in aqueous media. acs.orgpku.edu.cn |

Note: The values in this table are approximate and can vary depending on the specific molecular environment.

Formation of Ordered Supramolecular Structures

The interplay of the thermodynamic principles and non-covalent interactions discussed above leads to the formation of various ordered supramolecular structures by Bis(2-aminoethyl) hexadecyl phosphate in solution. The specific architecture adopted, such as micelles, vesicles, or lamellar phases, depends on factors like the concentration of the amphiphile, temperature, pH, and ionic strength of the solution.

Based on the molecular structure of Bis(2-aminoethyl) hexadecyl phosphate, with its single long alkyl chain and relatively large hydrophilic headgroup, the formation of micelles at lower concentrations is highly probable. As the concentration increases, these spherical micelles might transition into other morphologies, such as worm-like micelles or even bilayer structures like vesicles. acs.orgias.ac.inresearchgate.net The ability of the headgroup to participate in extensive hydrogen bonding and electrostatic interactions could favor the formation of stable bilayer membranes, which are the fundamental components of vesicles. nih.govnih.gov Vesicles are hollow spherical structures composed of a lipid bilayer enclosing an aqueous core, making them of significant interest for various applications. acs.orgnih.govjst.go.jp The formation of such ordered structures from synthetic amphiphiles is a well-documented phenomenon. acs.orgresearchgate.net

Micellar Systems

In aqueous solution, amphiphilic molecules like Bis(2-aminoethyl) hexadecyl phosphate tend to aggregate to minimize the unfavorable contact between their hydrophobic tails and water. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously form micelles. In these structures, the hexadecyl chains form a core, shielded from the aqueous environment, while the hydrophilic bis(2-aminoethyl) phosphate headgroups are exposed to the water at the micelle-water interface.

Table 1: Critical Micelle Concentration (CMC) of Related Lysophosphatidic Acids (LPAs) in Water at 25°C

| Acyl Chain | Number of Carbons | CMC (mM) |

|---|---|---|

| Myristoyl | 14 | 1.850 |

| Palmitoyl (B13399708) | 16 | 0.540 |

| Stearoyl | 18 | 0.082 |

| Oleoyl | 18 (unsaturated) | 0.346 |

Data sourced from Li et al., 2004. nih.gov

Given that Bis(2-aminoethyl) hexadecyl phosphate possesses a C16 (hexadecyl) tail, its CMC is expected to be in a similar low millimolar range to that of palmitoyl LPA (0.540 mM). nih.gov The presence of the bis(2-aminoethyl) groups, which can be protonated, will further influence the CMC, particularly as a function of pH and ionic strength.

Vesicular Architectures and Liposome Formation

Under specific conditions, particularly related to pH, temperature, and concentration, Bis(2-aminoethyl) hexadecyl phosphate can self-assemble into more complex bilayer structures known as vesicles or liposomes. Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. This arrangement allows for the encapsulation of hydrophilic substances.

The formation of vesicles from single-chain amphiphiles is highly dependent on the molecular geometry and the balance of forces between the headgroups and tails. For single-chain alkyl phosphates, vesicle formation is often observed under conditions where hydrogen bonding between the phosphate headgroups can occur, effectively creating a "dimeric" or "bridging" structure that favors a bilayer arrangement over a micellar one. Studies on mono-n-alkyl phosphates have shown that vesicles form spontaneously at a pH where the phosphate headgroup is partially protonated. acs.org For instance, n-hexadecylphosphoric acid forms stable vesicles above approximately 40°C when about half the molecules are monoionic and the other half are fully protonated (around pH 2). acs.org Similarly, sodium monododecylphosphate has been shown to spontaneously form unilamellar vesicles with a size of about 80 nm in the presence of guanidinium (B1211019) salts, which facilitate its dissolution. rsc.org

The bis(2-aminoethyl) headgroup of the target compound introduces additional complexity and control over vesicle formation. The amino groups provide sites for hydrogen bonding and can carry positive charges at acidic or neutral pH, leading to electrostatic interactions that significantly influence the packing of the molecules into a bilayer. The formation of vesicles from cationic lipids is a well-established phenomenon, where the electrostatic repulsion between headgroups is balanced by hydrophobic and van der Waals forces. nih.gov It is therefore highly probable that Bis(2-aminoethyl) hexadecyl phosphate forms stable vesicular structures, particularly at pH values where the headgroup is zwitterionic or partially cationic.

Hydrogelation Mechanisms and Networks

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. In the context of self-assembling amphiphiles, hydrogelation can occur when the primary aggregates, such as micelles or vesicles, entangle or interact to form a percolated network that spans the entire volume of the solution, thus immobilizing the solvent.

For amphiphilic phosphates, a key mechanism for hydrogelation involves the transition from dispersed vesicles to a networked gel phase. Research on sodium monododecylphosphate (SDP) has demonstrated a reversible, temperature-induced transition from a solution of vesicles to an α-gel phase when the concentration of the amphiphile is sufficiently high (e.g., >20 mM). rsc.org The resulting α-gels are composed of interconnected vesicles and bilayer sheets. rsc.org This transition is driven by changes in the packing and interactions of the alkyl chains upon cooling.

It is plausible that Bis(2-aminoethyl) hexadecyl phosphate forms hydrogels through a similar mechanism. The formation of elongated, worm-like micelles or the entanglement of vesicles at higher concentrations could lead to a significant increase in viscosity and the eventual formation of a gel network. The hydrogen bonding and electrostatic capabilities of the bis(2-aminoethyl) phosphate headgroup would play a crucial role in strengthening the connections between the self-assembled structures, thereby stabilizing the hydrogel network. The self-assembly of certain amphiphilic peptides into hydrogels, driven by hydrogen bonds and electrostatic interactions, provides a strong parallel for the potential behavior of this compound. nih.gov

Influence of Environmental Stimuli on Self-Assembly

The supramolecular structures formed by Bis(2-aminoethyl) hexadecyl phosphate are not static but are highly sensitive to changes in their environment. External stimuli such as pH, temperature, and ionic strength can be used to control and switch the type and morphology of the aggregates.

pH-Responsive Aggregation Behavior

At low pH: The amino groups will be protonated (-NH3+), and the phosphate group may also be protonated (-PO4H). The headgroup will carry a net positive charge, leading to strong electrostatic repulsion. This repulsion may hinder aggregation, requiring higher concentrations to form micelles, or it could favor the formation of smaller, highly curved micelles.

At neutral pH: The amino groups are likely to be protonated while the phosphate group is deprotonated (-PO4-), resulting in a zwitterionic headgroup. Intramolecular and intermolecular electrostatic attractions between the positive and negative charges can reduce the effective headgroup area and repulsion, promoting the formation of larger aggregates like vesicles or bilayer sheets. nih.gov

At high pH: The amino groups will be deprotonated (-NH2), and the phosphate group will be deprotonated (-PO4-). The headgroup will carry a net negative charge. Similar to the low pH case, electrostatic repulsion would again dominate, likely favoring smaller micellar structures.

This pH-induced transition in aggregation is a known phenomenon. Studies on other amino-acid-based or amine-containing surfactants show that pH can trigger morphological transitions, for example, from small globular micelles to long, worm-like micelles or from monomers to vesicles. nih.govrsc.org This pH-responsiveness is a key feature, allowing for the dynamic control of the supramolecular architecture.

Temperature-Dependent Phase Transitions

Temperature significantly affects the hydrophobic interactions and the packing of the alkyl chains within the self-assembled structures. Two key temperature-dependent phenomena are relevant for Bis(2-aminoethyl) hexadecyl phosphate.

The first is the Krafft temperature (T_k) , which is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below the Krafft temperature, the surfactant is largely insoluble and exists as hydrated crystals. Above this temperature, micelles can form. Given its long C16 chain, Bis(2-aminoethyl) hexadecyl phosphate is expected to have a Krafft temperature above room temperature, similar to other long-chain surfactants. mdpi.com

The second is the gel-to-liquid crystalline phase transition (Lβ to Lα) of the bilayer. In vesicular or lamellar structures, the hexadecyl chains can exist in a highly ordered, solid-like state (the gel phase, Lβ) at lower temperatures. As the temperature is increased, the chains "melt" and become disordered and fluid-like (the liquid crystalline phase, Lα). This transition occurs at a specific temperature (Tc). For example, dipalmitoylphosphatidic acid (DPPA), which has two C16 chains, shows a main phase transition that is highly dependent on the ionization state of its phosphate headgroup. nih.gov Studies on single-chain alkyl phosphates like n-tetradecyl phosphate also show distinct, temperature-dependent phase transitions at the air-water interface. nih.gov A study on n-hexadecyl dihydrogen phosphate monolayers revealed a triple point at approximately 25.8°C, above which the phase behavior changes significantly. researchgate.net

Table 2: Influence of Temperature on Alkyl Phosphate Assemblies

| Compound/System | Observed Phenomenon | Transition Temperature |

|---|---|---|

| n-Hexadecylphosphoric acid | Vesicle formation requires heating | ~40°C |

| Sodium Monododecylphosphate (SDP) / GuSalt | Reversible Vesicle-to-α-Gel Transition | 21.0–22.8°C |

| n-Tetradecyl phosphate (n-TDP) | Triple point in surface phase diagram | 6.5°C |

| Dipalmitoylphosphatidic acid (DPPA) | Main phase transition (Tc) is reduced by ~9°C upon double ionization of the phosphate group. | ~50°C range, pH-dependent |

Data compiled from various sources. acs.orgrsc.orgnih.govnih.govresearchgate.net

Ionic Strength and Specific Ion Effects

The presence of electrolytes (salts) in the aqueous solution can have a profound effect on the self-assembly of ionic and zwitterionic surfactants like Bis(2-aminoethyl) hexadecyl phosphate.

The addition of salt typically lowers the CMC of ionic surfactants. The ions from the salt can screen the electrostatic repulsion between the charged headgroups in a micelle or vesicle. researchgate.net This reduced repulsion allows the amphiphiles to pack more easily, favoring aggregation at lower concentrations. For zwitterionic surfactants, the effect of salt can be more complex but generally also leads to a decrease in the CMC. nih.gov

The type of ion can also be important (specific ion effects ). For instance, divalent cations like Ca2+ can have a much more dramatic effect than monovalent cations like Na+. Calcium ions can bind strongly to phosphate groups, effectively bridging headgroups and neutralizing their charge. This can induce phase separation in mixed lipid systems and can abolish the main phase transition of certain phospholipids (B1166683) by locking the bilayers in a crystalline state. nih.gov In contrast, monovalent cations typically cause only a minor increase in the transition temperature. nih.gov For surfactant-like peptides, the presence of NaCl was found to maintain potent activity by stabilizing suitable nanostructures, whereas CaCl2 led to the formation of long, less active fibrils, highlighting the importance of specific ion interactions. nih.gov These findings suggest that the aggregation behavior of Bis(2-aminoethyl) hexadecyl phosphate can be finely tuned not only by the concentration of added salt but also by the specific type of ions present.

Co-assembly with Other Amphiphilic Molecules and Polymers

The self-assembly of Bis(2-aminoethyl) hexadecyl phosphate is not limited to forming homogenous structures. Its amphiphilic nature, characterized by a hydrophilic head group and a hydrophobic tail, allows it to interact and co-assemble with a variety of other amphiphilic molecules, including lipids and polymers. This co-assembly can lead to the formation of mixed supramolecular architectures with tailored properties, such as altered stability, size, and surface characteristics. Research in this area is driven by the potential to create novel functional materials for applications in drug delivery, gene therapy, and biomaterials science.

Detailed Research Findings

While direct studies on the co-assembly of Bis(2-aminoethyl) hexadecyl phosphate are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar dialkyl phosphate amphiphiles. These studies demonstrate the propensity of dialkyl phosphates to integrate into mixed lipid bilayers and interact with polymeric systems.

Co-assembly with Phospholipids:

The interaction of dialkyl phosphates with standard phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), has been a subject of investigation. When mixed, these amphiphiles can form integrated bilayer structures, such as liposomes or vesicles. The inclusion of a dialkyl phosphate can influence the physical properties of the phospholipid membrane. For instance, studies on dicetyl phosphate (DCP) co-assembled with DPPC have shown alterations in the phase behavior of the lipid bilayer. The presence of the dialkyl phosphate can induce a more ordered packing of the acyl chains below the phase transition temperature of the primary phospholipid. conicet.gov.ar

The efficiency of photopolymerization in vesicles composed of diacetylenic phospholipids mixed with a symmetrical dialkyl phosphate has been shown to be significantly higher than with the phospholipid alone. nih.gov This suggests that the dialkyl phosphate influences the molecular packing within the bilayer, facilitating more efficient polymerization. This ability to modulate membrane properties is crucial for designing vesicles with specific release characteristics or stability.

Interaction with Cholesterol:

Co-assembly with Amphiphilic Polymers:

The interaction of amphiphilic molecules with polymers, particularly block copolymers, can lead to the formation of hybrid nanostructures with enhanced stability and functionality. For example, the incorporation of polyethylene (B3416737) glycol (PEG) chains onto the surface of liposomes, often through the use of PEGylated lipids, is a common strategy to increase their circulation time in biological systems. acs.org It is conceivable that Bis(2-aminoethyl) hexadecyl phosphate could be formulated with PEGylated amphiphiles to create long-circulating nanocarriers.

Furthermore, studies have explored the formation of organogels through the complexation of aluminum isopropoxide with mixtures of mono- and dialkyl phosphates. The addition of a bulky dialkyl phosphate, such as bis(2-ethylhexyl) phosphoric acid, was found to disrupt the gel network formed by didodecyl phosphate, demonstrating how the structure of the co-assembling amphiphile can dictate the final supramolecular architecture. acs.org

The following table summarizes the potential effects of co-assembly of dialkyl phosphates with other amphiphilic molecules based on analogous systems.

| Co-assembling Molecule | Potential Effect on Supramolecular Assembly | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Formation of mixed vesicles with altered phase behavior and acyl chain packing. | conicet.gov.ar |

| Diacetylenic Phospholipids | Increased efficiency of photopolymerization within mixed vesicles. | nih.gov |

| Cholesterol | Potential modulation of bilayer packing and enhancement of biological activity (e.g., transfection). | acs.org |

| PEGylated Amphiphiles | Formation of sterically stabilized nanoparticles with potentially longer circulation times. | acs.org |

| Bis(2-ethylhexyl) phosphoric acid | Disruption of organogel networks, demonstrating control over macroscopic properties. | acs.org |

It is important to note that the specific interactions and resulting structures will be highly dependent on the precise chemical nature of the co-assembling partners, their relative concentrations, and the experimental conditions such as temperature, pH, and solvent.

Applications in Advanced Materials Science and Nanotechnology

Design and Fabrication of Functional Coatings and Thin Films

The amphiphilic nature of Bis(2-aminoethyl) hexadecyl phosphate (B84403) makes it an excellent candidate for the fabrication of functional coatings and thin films. Its ability to self-assemble and adsorb onto surfaces can be leveraged through various techniques to create organized molecular layers with tailored properties.

Layer-by-Layer (LbL) assembly is a versatile technique for creating ultrathin, multilayered films with precise control over thickness and composition. This method relies on the alternating deposition of positively and negatively charged materials. The amino groups in Bis(2-aminoethyl) hexadecyl phosphate can be protonated to carry a positive charge, allowing it to be used as a cationic layer in an LbL assembly process.

The general principle involves the sequential immersion of a substrate into solutions of a polyanion and a polycation. In this context, Bis(2-aminoethyl) hexadecyl phosphate could serve as the polycationic species. For instance, a negatively charged substrate could be dipped into a solution containing protonated Bis(2-aminoethyl) hexadecyl phosphate, leading to the adsorption of a monolayer. After a rinsing step, the substrate would then be immersed in a solution of a polyanion (e.g., poly(styrene sulfonate) or DNA), resulting in the deposition of a negatively charged layer. This cycle can be repeated to build up a multilayered film.

The long hexadecyl chain would contribute to the formation of a hydrophobic barrier, which could be useful for creating corrosion-resistant or water-repellent coatings. The phosphate group could also play a role in binding to certain substrates, particularly metal oxides. While direct studies on Bis(2-aminoethyl) hexadecyl phosphate in LbL are limited, the principle has been demonstrated with other amphiphilic molecules.

| LbL Assembly Parameters for Amphiphilic Molecules | Description | Potential Role of Bis(2-aminoethyl) hexadecyl phosphate |

| Polycation | A positively charged polymer or molecule. | The protonated amino groups would provide the positive charge. |

| Polyanion | A negatively charged polymer or molecule. | Could be paired with various polyanions to build the film. |

| Substrate | The solid support onto which the film is deposited. | The phosphate group could enhance adhesion to metal oxide substrates. |

| Solvent | The liquid in which the polyelectrolytes are dissolved. | Typically aqueous solutions, where the amphiphile would form micelles or other aggregates. |

The phosphate group in Bis(2-aminoethyl) hexadecyl phosphate can act as a strong anchoring group for various metal oxide surfaces. This property is well-documented for other organophosphorus compounds, which form stable self-assembled monolayers (SAMs) on surfaces like titanium oxide, aluminum oxide, and iron oxide. mdpi.com The adsorption process typically involves the formation of a covalent or strong coordinate bond between the phosphate headgroup and the metal oxide surface.

Once adsorbed, the long hexadecyl chains would orient away from the surface, creating a dense, hydrophobic layer. This can dramatically alter the surface properties, for example, by providing lubrication, preventing biofouling, or acting as a corrosion inhibitor. The amino groups at the headgroup could also participate in interactions at the interface, potentially influencing the packing and stability of the monolayer.

Research on the surface modification of TiO2 nanoparticles with 2-aminoethyl dihydrogen phosphate has shown the formation of strong P-O-Ti bonds, with the amine groups remaining available for further functionalization. wikidata.org This suggests that Bis(2-aminoethyl) hexadecyl phosphate could similarly be used to functionalize nanoparticle surfaces, creating stable dispersions in non-polar solvents or providing a platform for the attachment of other molecules.

Development of Nanostructured Materials

The self-assembling properties of Bis(2-aminoethyl) hexadecyl phosphate can be harnessed to create a variety of nanostructured materials with applications in drug delivery and advanced composites.

Lipid nanoparticles (LNPs) and nanovesicles are promising systems for the delivery of therapeutic agents, including drugs and nucleic acids. nih.gov These structures are typically formed from a mixture of lipids, including an ionizable cationic lipid that is crucial for encapsulating negatively charged cargo like mRNA and for facilitating its release inside the cell.

With its cationic amino groups and lipid-like tail, Bis(2-aminoethyl) hexadecyl phosphate shares structural similarities with ionizable lipids used in LNP formulations. nih.gov The hexadecyl chain would contribute to the lipid core of the nanoparticle, while the protonated amino groups would interact with the nucleic acid payload. The phosphate group could further modulate the surface charge and stability of the nanoparticles. While research has been conducted on similar molecules like bis(monoacylglycerol)phosphate, which has been shown to enhance the efficacy of lipid nanoparticles, direct studies on Bis(2-aminoethyl) hexadecyl phosphate in this context are yet to be performed. nih.govnih.gov

| Component of Lipid Nanoparticle | Function | Potential Contribution of Bis(2-aminoethyl) hexadecyl phosphate |

| Ionizable Cationic Lipid | Encapsulates nucleic acids and facilitates endosomal escape. | The protonated amino groups could serve this function. |

| Helper Lipid | Stabilizes the nanoparticle structure. | The hexadecyl tail would integrate into the lipid core. |

| Cholesterol | Modulates membrane fluidity and stability. | Could be used in conjunction with this compound. |

| PEG-Lipid | Provides a hydrophilic shell to increase circulation time. | Could be co-formulated to enhance stability. |

Nanocomposites are materials that incorporate nanoparticles into a matrix, often a polymer, to achieve enhanced properties. The performance of these materials is highly dependent on the interface between the nanoparticles and the matrix. Bis(2-aminoethyl) hexadecyl phosphate could act as a compatibilizer or a surface modifier in such systems.

In polymeric nanocomposites, the compound could be used to functionalize inorganic nanoparticles (e.g., silica, titania). The phosphate headgroup would bind to the nanoparticle surface, while the hydrophobic hexadecyl tail would extend into the polymer matrix, improving the dispersion of the nanoparticles and enhancing the mechanical and thermal properties of the composite. Studies on poly(bis[2-(methacryloyloxy)ethyl] phosphate) have demonstrated the successful fabrication of nanocomposites with bacterial cellulose, highlighting the utility of phosphate-containing polymers in creating materials with good mechanical performance and thermal stability. unifr.chacs.org

In the context of inorganic nanocomposites, Bis(2-aminoethyl) hexadecyl phosphate could be used to create organic-inorganic hybrid materials. For example, it could self-assemble into lamellar structures that could serve as a template for the growth of inorganic phases, leading to hierarchically structured materials with unique optical or electronic properties.

Biomaterials for Regenerative and Tissue Engineering Approaches

The chemical similarity of the phosphate group to the inorganic component of bone, hydroxyapatite, makes Bis(2-aminoethyl) hexadecyl phosphate a promising candidate for applications in bone and tissue engineering.

The functionalization of biomaterials with amino groups has been shown to be beneficial for cell attachment and proliferation. nih.gov The amino groups on Bis(2-aminoethyl) hexadecyl phosphate could be used to immobilize biomolecules such as growth factors or peptides that can promote tissue regeneration.

Furthermore, this compound could be incorporated into scaffolds for tissue engineering. nih.gov For example, it could be blended with biodegradable polymers to create scaffolds with improved surface properties for cell adhesion. The phosphate groups could also act as nucleation sites for the deposition of calcium phosphate minerals, promoting the integration of the scaffold with the surrounding bone tissue. researchgate.net While direct research is needed, the combination of a lipid-like tail and a functional headgroup containing both amino and phosphate moieties suggests a strong potential for Bis(2-aminoethyl) hexadecyl phosphate in the development of advanced biomaterials for regenerative medicine.

Scaffolds for Cell Adhesion and Growth

The creation of synthetic scaffolds that support cell adhesion and subsequent proliferation is a cornerstone of tissue engineering and regenerative medicine. The effectiveness of a scaffold is largely determined by its ability to provide a hospitable microenvironment that encourages cellular attachment and growth.

Bis(2-aminoethyl) hexadecyl phosphate possesses the fundamental properties of an amphiphilic lipid, enabling it to self-assemble in aqueous solutions. This process can lead to the formation of various structures, including micelles and, most notably, lipid bilayers. wikipedia.org These bilayers can form enclosed vesicles known as liposomes or coat a substrate to create a planar structure called a supported lipid bilayer (SLB). nih.govnih.gov Such assemblies are biomimetic, meaning they imitate the basic structure of natural cell membranes. wikipedia.org

The resulting surface of a scaffold made from or coated with Bis(2-aminoethyl) hexadecyl phosphate would present a biomimetic interface to cells. The key attributes of this compound that are advantageous for cell adhesion include:

Structural Mimicry : The lipid bilayer arrangement is the fundamental architecture of all cellular membranes, providing a familiar and compatible surface for cells to interact with. wikipedia.org

Surface Chemistry : The headgroup of the molecule contains both phosphate (PO₄⁻) and amino (NH₂/NH₃⁺) groups. These groups can carry charges, enabling electrostatic interactions with the glycoproteins and integrins on the cell surface, which are crucial for mediating initial cell attachment.

Fluidity and Dynamics : Synthetic lipid bilayers can exhibit lateral fluidity, allowing for the diffusion of molecules within the plane of the membrane. nih.gov This dynamic nature mimics the natural cell membrane and can influence the clustering of cell surface receptors, a key process in the establishment and strengthening of cell adhesion. nih.gov

By forming these stable yet dynamic interfaces, Bis(2-aminoethyl) hexadecyl phosphate has the potential to be used in creating coatings for medical implants or as a primary component in three-dimensional scaffolds to promote tissue integration and regeneration.

| Feature of Bis(2-aminoethyl) hexadecyl phosphate | Relevance to Cell Adhesion Scaffolds |

| Hexadecyl Alkyl Chain (Hydrophobic Tail) | Drives self-assembly into bilayer structures; provides a flexible, lipid-like core. |

| Phosphate & Amino Groups (Hydrophilic Head) | Enables electrostatic interactions with cell surface receptors; provides sites for further functionalization. |

| Amphiphilic Nature | Allows formation of biomimetic membranes, liposomes, and supported lipid bilayers. wikipedia.orgnih.gov |

| Potential for Fluidity | Mimics the dynamic nature of natural cell membranes, which is important for cell signaling and receptor clustering. nih.govnih.gov |

Interactions Within Biomimetic and Biological Research Systems

Molecular Recognition of Phosphorylated Species

The molecular recognition of phosphorylated molecules is a cornerstone of many biological processes and a key area of investigation in supramolecular chemistry. nih.gov For amphiphilic compounds like Bis(2-aminoethyl) hexadecyl phosphate (B84403), recognition is driven by a combination of hydrophobic and electrostatic interactions.

The self-assembly of amphiphilic molecules is a critical factor in their recognition. bohrium.comunibe.ch In aqueous environments, molecules like Bis(2-aminoethyl) hexadecyl phosphate are expected to form supramolecular structures such as micelles or bilayers, where the hydrophobic hexadecyl chains are sequestered from the water, and the charged phosphate and amino groups are exposed at the interface. bohrium.comrsc.org This organized presentation of binding sites enhances the potential for specific molecular recognition. bohrium.com

| Feature of Bis(2-aminoethyl) hexadecyl phosphate | Type of Interaction in Molecular Recognition | Potential Interacting Partners |

| Hexadecyl Chain (Hydrophobic) | Van der Waals forces, Hydrophobic effect | Lipid bilayers, Hydrophobic pockets in proteins |

| Phosphate Group (Hydrophilic, Charged) | Electrostatic interactions, Hydrogen bonding | Arginine/Lysine residues in proteins, Metal ions |

| Amino Groups (Hydrophilic, Potentially Charged) | Hydrogen bonding, Electrostatic interactions | Acidic amino acid residues (Aspartate, Glutamate), Metal ions |

This table summarizes the potential non-covalent interactions involving the different moieties of Bis(2-aminoethyl) hexadecyl phosphate in biological and biomimetic systems.

Studies on Microbial Metabolism and Utilization of Related Phosphonates

Organophosphorus compounds, including phosphates and phosphonates, are subject to microbial metabolism, serving as sources of essential nutrients like phosphorus. nih.govnih.gov While direct studies on Bis(2-aminoethyl) hexadecyl phosphate are not prevalent, the extensive research on the microbial degradation of other organophosphates provides a strong basis for understanding its likely metabolic fate. nih.govresearchgate.net

Microorganisms have evolved specific enzymatic pathways to cleave the carbon-phosphorus (C-P) bond in phosphonates or the phosphate ester bond in organophosphates. nih.gov The degradation of organophosphates often begins with a hydrolysis step, catalyzed by enzymes such as phosphotriesterases or phosphodiesterases. nih.govnih.gov These enzymes cleave the ester bond, releasing the alcohol and the phosphate moiety. nih.gov

For a compound like Bis(2-aminoethyl) hexadecyl phosphate, the initial step in microbial degradation would likely involve the enzymatic hydrolysis of the phosphate ester bonds. This would release hexadecanol (B772) and bis(2-aminoethyl) phosphate. The resulting bis(2-aminoethyl) phosphate could then be further metabolized. The degradation of 2-aminoethylphosphonate (AEP), a related compound, is well-studied and proceeds through several established pathways. nih.gov

| General Enzymatic Step | Potential Substrate Moiety | Potential Products |

| Phosphoester Hydrolysis | Hexadecyl phosphate ester bond | Hexadecanol, Bis(2-aminoethyl) phosphate |

| Further Amine & Phosphate Metabolism | Bis(2-aminoethyl) phosphate | Ethanolamine, Inorganic Phosphate |

This table outlines the probable initial steps in the microbial degradation of Bis(2-aminoethyl) hexadecyl phosphate based on known pathways for similar compounds.

Phosphorus is an essential nutrient for all life, and its cycling in microbial ecosystems is a fundamental biogeochemical process. nih.govfrontiersin.org Microorganisms play a central role in the transformation of organic phosphorus compounds into bioavailable inorganic phosphate. mdpi.com Compounds like Bis(2-aminoethyl) hexadecyl phosphate can serve as a source of both carbon and phosphorus for microbial growth. nih.govnih.gov

In phosphorus-limited environments, bacteria upregulate the expression of enzymes, such as phosphatases, to scavenge phosphorus from organic sources. nih.gov The long hexadecyl chain of Bis(2-aminoethyl) hexadecyl phosphate represents a significant carbon source, and its degradation would likely proceed via beta-oxidation, a common pathway for the metabolism of long-chain alkanes. nih.gov The amino groups could potentially be utilized as a nitrogen source following deamination reactions. The released inorganic phosphate is then incorporated into cellular components like nucleic acids, phospholipids (B1166683), and ATP. nih.govfrontiersin.org The ability of microbial communities to utilize such amphiphilic organophosphates highlights their metabolic versatility and their critical role in nutrient turnover in various environments. scielo.org.mxcapes.gov.br

Catalytic Applications and Reaction Engineering

Role in Phosphate (B84403) Diester Cleavage and Hydrolysis

The hydrolysis of phosphate diesters is a critical reaction in biochemistry and synthetic organic chemistry. The cleavage of the P-O bond in these esters is often slow and requires catalysis. The structure of Bis(2-aminoethyl) hexadecyl phosphate suggests it could potentially facilitate such reactions through intramolecular catalysis.

The two aminoethyl groups attached to the phosphate center can act as internal general base or general acid catalysts. One amine group could deprotonate a water molecule, increasing its nucleophilicity for an attack on the phosphorus center of a substrate phosphate diester. The second amino group could protonate the leaving group, facilitating the cleavage of the ester bond. This bifunctional acid-base catalysis is a common strategy employed by metalloenzymes that cleave phosphate esters.

Function as a Solid Acid Catalyst or Co-catalyst

Phosphate-based materials are known to exhibit acidic properties and can function as solid acid catalysts. The phosphate group in Bis(2-aminoethyl) hexadecyl phosphate can act as a Brønsted acid site, capable of donating a proton to initiate acid-catalyzed reactions such as esterification, alkylation, or dehydration.

The presence of the two basic amino groups in proximity to the acidic phosphate center could give rise to a synergistic acid-base catalytic system. This bifunctional nature can be advantageous in reactions requiring both an acidic and a basic site for activation of different reactants or different parts of the same reactant molecule.

Furthermore, studies on phosphorus-containing zeolites have shown that the incorporation of alkylamines can increase the acid site density and enhance catalytic activity by an order of magnitude or more compared to hydrolysis with water alone. This is achieved by shifting the dynamic distribution of phosphorus moieties to less condensed, more active states. While Bis(2-aminoethyl) hexadecyl phosphate is a discrete molecule rather than a zeolite framework, the principle of base-facilitated enhancement of acidic character could be relevant, suggesting its potential as a co-catalyst or as a catalyst in its own right in reactions sensitive to acid-base properties. For instance, metal phosphates have been investigated as catalysts for ketonization, where activity is correlated with acidity.

Applications in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A phase-transfer catalyst works by transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction can occur.

Bis(2-aminoethyl) hexadecyl phosphate possesses the key structural features of an amphiphilic, cationic surfactant that could act as a phase-transfer catalyst.

A Hydrophobic Tail: The long C16 hexadecyl chain is lipophilic and promotes solubility in organic solvents.

A Hydrophilic Head: The phosphate group and the two primary amino groups are hydrophilic. The amino groups can be protonated under acidic conditions to form a cationic ammonium head group.

This structure would allow the molecule to form ion pairs with an anionic reactant in the aqueous phase. The hydrophobic tail would then facilitate the transport of this ion pair across the phase boundary into the organic solvent, making the anion available for reaction with the organic-soluble substrate. While many phase-transfer catalysts are quaternary ammonium salts, other phosphorus-containing compounds have also been utilized in PTC applications. Although no specific studies document the use of Bis(2-aminoethyl) hexadecyl phosphate as a phase-transfer catalyst, its inherent amphiphilic and cationic potential makes this a plausible, yet unexplored, application.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopy is a cornerstone for the analysis of Bis(2-aminoethyl) hexadecyl phosphate (B84403), providing detailed information about its chemical structure, functional groups, and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For Bis(2-aminoethyl) hexadecyl phosphate, both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. It can be used to confirm the presence and connectivity of the long hexadecyl alkyl chain and the two aminoethyl groups. The spectrum would show characteristic signals for the terminal methyl group (CH₃), the numerous methylene (B1212753) groups (CH₂) in the alkyl chain, and the methylene groups of the aminoethyl fragments adjacent to the oxygen and nitrogen atoms.

³¹P NMR spectroscopy is highly specific to the phosphorus atom and is exceptionally useful for analyzing phosphate compounds. The chemical shift in a ³¹P NMR spectrum is sensitive to the electronic environment of the phosphorus nucleus. For Bis(2-aminoethyl) hexadecyl phosphate, a single resonance would be expected, and its chemical shift would be characteristic of a dialkyl phosphate ester. The basicity of the phosphate group, influenced by the attached amino groups, can affect the chemical shift, with higher basicity often leading to signals at a lower magnetic field. nih.gov Proton-decoupled ³¹P NMR simplifies the spectrum to a single peak, while proton-coupled spectra can show splitting due to nearby protons, providing further structural confirmation. lincoln.ac.nz

While specific spectral data for Bis(2-aminoethyl) hexadecyl phosphate is not publicly available, analysis of similar compounds allows for the prediction of expected chemical shifts.

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for Bis(2-aminoethyl) hexadecyl phosphate based on Analogous Compounds This table is generated based on typical chemical shift values for similar functional groups and compounds like Bis(2-ethylhexyl) phosphate. mdpi.comchemicalbook.com

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ (terminal of hexadecyl) | ~0.8-0.9 | Triplet |

| ¹H | -(CH₂)₁₄- (in hexadecyl chain) | ~1.2-1.4 | Multiplet |

| ¹H | -CH₂-O-P | ~3.8-4.1 | Multiplet |

| ¹H | P-O-CH₂-CH₂-NH₂ | ~3.9-4.2 | Multiplet |

| ¹H | P-O-CH₂-CH₂-NH₂ | ~2.9-3.2 | Multiplet |

| ³¹P | R-O-P(O)(O-R')₂ | ~0 to 5 | Singlet (proton decoupled) |

Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For Bis(2-aminoethyl) hexadecyl phosphate, FT-IR can confirm the presence of key functional groups. The strong, broad absorption band characteristic of P=O stretching in phosphate esters is a key identifier. Other significant bands include C-H stretching from the hexadecyl chain, N-H bending from the primary amino groups, and P-O-C stretching vibrations. The interaction of phosphate groups with surfaces or other molecules can lead to shifts in these bands, providing insight into binding mechanisms, such as the formation of Fe-O-P bonds when interacting with iron oxides. nih.govrsc.org

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, is complementary to FT-IR. It is often more sensitive to non-polar, symmetric bonds. While specific Raman spectra for Bis(2-aminoethyl) hexadecyl phosphate are not documented, the technique would be effective for analyzing the C-C backbone of the long alkyl chain and symmetric P-O vibrations.

Table 2: Characteristic FT-IR Absorption Bands for Bis(2-aminoethyl) hexadecyl phosphate This table is compiled from general spectroscopic data for phosphate polymers and related organic phosphate compounds. researchgate.netconfex.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretching | Primary Amine (-NH₂) |

| 2850-2960 | C-H stretching | Alkyl Chain (-CH₂, -CH₃) |

| 1590-1650 | N-H bending | Primary Amine (-NH₂) |

| 1450-1470 | C-H bending | Alkyl Chain (-CH₂, -CH₃) |

| 1200-1300 | P=O stretching | Phosphate Ester |

| 950-1100 | P-O-C stretching | Phosphate Ester |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most useful for compounds containing chromophores—parts of a molecule that absorb light, typically involving π-electron systems or d-d transitions in metal complexes.

Bis(2-aminoethyl) hexadecyl phosphate itself, consisting of an alkyl chain and aminoethyl phosphate groups, lacks a significant chromophore. Therefore, it is not expected to show strong absorption in the UV-Visible range (200-800 nm). Its primary application would be indirect, for instance, if the compound were part of a larger assembly with a chromophoric molecule or used to form a complex with a transition metal ion. For example, studies on related iron-porphyrin complexes containing bis(amine) ligands show distinct Soret and Q bands in the UV-Vis spectrum, but these arise from the porphyrin ring, not the amine ligand itself. researchgate.net

Microscopic Techniques for Morphological and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the physical form, or morphology, of a material at the micro- and nanoscale. For an amphiphilic molecule like Bis(2-aminoethyl) hexadecyl phosphate, which has a polar head group and a non-polar tail, these methods are crucial for studying its self-assembly into structures like micelles, vesicles, or layers.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a sample by passing a beam of electrons through an ultra-thin specimen. TEM is ideal for observing the internal structure and morphology of nanoscale objects. If Bis(2-aminoethyl) hexadecyl phosphate self-assembles into nanostructures like vesicles or liposomes in an aqueous solution, TEM would be the primary technique to visualize their size, shape, and lamellarity (number of layers). Samples for TEM often require staining with heavy-atom contrast agents (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance the visibility of the organic structures against the background.

Scattering Techniques for Size and Aggregate Characterization

Scattering techniques are powerful non-invasive methods for determining the size, shape, and organization of particles in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of nanoparticles and aggregates in suspension. mdpi.comnih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. researchgate.net

For an aqueous dispersion of "Bis(2-aminoethyl) hexadecyl phosphate," DLS provides the mean hydrodynamic diameter (Z-average) of the formed aggregates and the polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.comdoaj.org This is a crucial quality control measurement to assess the homogeneity of the vesicle population. technologynetworks.com

Illustrative Research Findings:

A DLS analysis of a "Bis(2-aminoethyl) hexadecyl phosphate" vesicle preparation would be expected to yield a monomodal size distribution, suggesting a relatively uniform population of vesicles.

| Parameter | Illustrative Value | Significance |

| Z-Average Diameter | 150 nm | Represents the intensity-weighted mean hydrodynamic size of the vesicles. |

| Polydispersity Index (PDI) | 0.15 | A value below 0.3 indicates a narrow and homogeneous size distribution of the vesicles. mdpi.com |

| Peak 1 Intensity | ~100% | Suggests the predominance of a single population of aggregates. |

This interactive table presents typical data obtained from a DLS measurement of a vesicle suspension.

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about nanoscale objects, typically in the size range of 1 to 100 nm. researchgate.net By analyzing the scattering pattern of X-rays at very small angles, one can determine the shape, size, and internal structure of particles, such as the thickness of a vesicle bilayer. rsc.orgresearchgate.net

For "Bis(2-aminoethyl) hexadecyl phosphate" vesicles, SAXS can be used to confirm their lamellar structure. The scattering data can be fitted to a vesicle model to extract key structural parameters, including the bilayer thickness and electron density profile. researchgate.netnih.gov This provides detailed insight into the packing of the lipid molecules within the membrane. SAXS is also capable of identifying different liquid-crystalline phases that might be formed, such as lamellar, hexagonal, or cubic phases, based on the positions of the scattering peaks. rsc.org

Illustrative Research Findings:

The SAXS profile for a dispersion of "Bis(2-aminoethyl) hexadecyl phosphate" unilamellar vesicles would be fitted to a bilayer model to determine its structural parameters.

| Parameter | Illustrative Value | Definition |

| Headgroup-to-Headgroup Thickness (dHH) | 4.5 nm | The thickness of the entire lipid bilayer, from the outer polar headgroups to the inner polar headgroups. nih.gov |

| Hydrophobic Core Thickness (dC) | 3.0 nm | The thickness of the central region of the bilayer composed of the hexadecyl chains. |

| Headgroup Thickness (dH) | 0.75 nm | The thickness of the polar headgroup region on one side of the bilayer. |

| Area per Molecule (APL) | 0.65 nm² | The average area occupied by a single "Bis(2-aminoethyl) hexadecyl phosphate" molecule at the bilayer interface. |

This interactive table shows plausible structural parameters for a dialkyl phosphate bilayer as determined by SAXS.

Thermal Analysis for Phase Behavior and Stability

Thermal analysis techniques are used to study the effect of temperature on the physical properties of a material.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique for studying the phase transitions of lipid assemblies. nih.gov It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ucm.es For "Bis(2-aminoethyl) hexadecyl phosphate" vesicles, DSC is used to determine the temperature and enthalpy of the gel-to-liquid crystalline phase transition (Tm). rug.nl

This transition corresponds to the "melting" of the hydrocarbon chains from a tightly packed, ordered (gel) state to a disordered, fluid (liquid-crystalline) state. technologynetworks.com The main transition temperature (Tm) is a characteristic of the lipid's structure, primarily influenced by the length and saturation of the alkyl chains. rug.nl The enthalpy of the transition (ΔH) provides information about the cooperativity of the melting process. ucm.es

Illustrative Research Findings:

A DSC thermogram for multilamellar vesicles of "Bis(2-aminoethyl) hexadecyl phosphate" would likely show a distinct endothermic peak corresponding to the main phase transition.

| Parameter | Illustrative Value | Description |

| Onset Temperature | 58 °C | The temperature at which the phase transition begins. |

| Main Transition Temperature (Tm) | 60.5 °C | The temperature at the peak of the endotherm, representing the gel-to-liquid crystalline phase transition. rug.nl |

| Transition Enthalpy (ΔH) | 45 kJ/mol | The heat absorbed during the phase transition, reflecting the energy required to disrupt the ordered packing of the alkyl chains. ucm.es |

| Peak Width at Half-Height (ΔT1/2) | 1.5 °C | Indicates the cooperativity of the transition; a narrower peak suggests a more cooperative process. ucm.es |

This interactive table details hypothetical thermal parameters for "Bis(2-aminoethyl) hexadecyl phosphate" vesicles measured by DSC.

Electrochemical Methods for Interfacial and Recognition Studies

Electrochemical methods are powerful tools for investigating the interfacial behavior of amphiphilic molecules like Bis(2-aminoethyl) hexadecyl phosphate and for developing sensing applications. The combination of a long hydrophobic alkyl chain and a polar headgroup containing both phosphate and amino functionalities suggests a strong tendency for this molecule to form self-assembled monolayers (SAMs) on various electrode surfaces.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), operate based on measuring the potential difference between a sensing electrode and a reference electrode, where the potential of the sensing electrode is related to the activity of a specific ion in solution. The unique structure of Bis(2-aminoethyl) hexadecyl phosphate makes it a candidate for use as an ionophore in the membrane of an ISE.

The amino groups in the headgroup can be protonated and may exhibit selective binding towards certain anions, while the phosphate group could potentially interact with specific cations. The long hexadecyl chain provides the necessary lipophilicity to ensure the ionophore remains embedded within the polymer membrane of the ISE.

The performance of an ISE is characterized by several key parameters:

Sensitivity (Nernstian Response): An ideal ISE exhibits a Nernstian or near-Nernstian response, where the potential changes by a predictable amount for each decade change in the activity of the target ion. For monovalent ions, the theoretical Nernstian slope is approximately 59 mV/decade at room temperature. mdpi.com

Limit of Detection (LOD): This is the lowest concentration of the target ion that can be reliably distinguished from a blank solution. For potentiometric sensors, LODs in the micromolar range are often achievable. nih.govnih.govmdpi.com

Selectivity: The selectivity of an ISE refers to its ability to respond to the target ion in the presence of other interfering ions. This is quantified by the selectivity coefficient.

While specific studies on Bis(2-aminoethyl) hexadecyl phosphate-based ISEs are not documented, research on other organophosphate-based sensors demonstrates their potential. rsc.orgacs.orgnih.gov For instance, biosensors for organophosphate pesticides have been developed with sensitivities in the range of 20-22 mV/decade and limits of detection down to 10-7 mg L-1. mdpi.com

Table 2: Potential Performance Characteristics of a Hypothetical Bis(2-aminoethyl) hexadecyl phosphate-Based Ion-Selective Electrode

| Parameter | Potential Target Ions | Predicted Performance | Rationale |

| Sensitivity | Anions (e.g., Cl-, NO3-) | Near-Nernstian slope | The protonated amino groups could serve as anion recognition sites. |

| Divalent Cations (e.g., Cu2+, Zn2+) | Sub-Nernstian slope | The phosphate and amino groups could act as a chelating center for metal ions. | |

| Limit of Detection | Various | 10-5 to 10-6 M | This is a typical range for potentiometric sensors based on polymeric membranes. nih.govnih.govmdpi.com |

| Selectivity | Various | Moderate to High | The specific geometry and electronic properties of the headgroup would determine the selectivity towards different ions. |

Note: The data in this table is hypothetical and based on the established principles of ion-selective electrodes and the chemical structure of the compound.

The formation of self-assembled monolayers of long-chain alkyl phosphates on electrode surfaces can also be studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. These studies reveal that such monolayers can act as insulating barriers to electron transfer, with the quality and stability of the barrier often increasing with the length of the alkyl chain. acs.orgutwente.nlnih.govnih.gov This property is crucial for the development of stable and robust electrochemical sensors.

Future Directions and Emerging Research Avenues for Bis 2 Aminoethyl Hexadecyl Phosphate

Rational Design Principles for Enhanced Functionality

The unique amphiphilic nature of Bis(2-aminoethyl) hexadecyl phosphate (B84403), characterized by a long hydrophobic hexadecyl tail and a hydrophilic headgroup containing two aminoethyl phosphate moieties, provides a versatile platform for rational design. Future research will likely focus on systematically modifying its molecular architecture to fine-tune its self-assembly behavior and functional properties.

Key design strategies may include:

Varying Alkyl Chain Length: Altering the length of the hydrophobic tail can modulate the critical micelle concentration (CMC), hydrophobicity, and the packing parameter, thereby influencing the morphology of self-assembled structures (e.g., micelles, vesicles, or lamellar phases).

Modifying the Headgroup: The two amino groups in the headgroup offer sites for further chemical modification. For instance, quaternization of the amines could introduce permanent positive charges, enhancing interactions with anionic species like DNA or proteins. Alternatively, attaching specific ligands could impart targeting capabilities for applications in drug delivery.

Introducing Stimuli-Responsive Moieties: A significant area of research is the incorporation of moieties that respond to external stimuli such as pH, light, temperature, or redox potential. For example, a rationally designed amphiphile containing a hydrophobic Hantzsch ester and a hydrophilic phosphate ester has been shown to form nitric oxide-responsive vesicles for drug delivery. nih.gov Similarly, incorporating light-sensitive groups could allow for spatiotemporal control over the assembly and disassembly of nanostructures formed by Bis(2-aminoethyl) hexadecyl phosphate. nih.gov

These design principles will enable the creation of a library of derivatives with tailored properties for specific applications.

Integration into Multi-component Smart Systems

The self-assembly properties of Bis(2-aminoethyl) hexadecyl phosphate make it an ideal candidate for integration into complex, multi-component "smart" systems. These systems are designed to perform sophisticated functions in response to their environment.

Future research in this area could explore:

Stimuli-Responsive Vesicles: Polymer vesicles, or polymersomes, are known for their robustness and tunable properties. rsc.orgresearchgate.net By analogy, vesicles formed from Bis(2-aminoethyl) hexadecyl phosphate could be engineered to release encapsulated cargo in response to specific triggers. rsc.orgox.ac.uk For instance, changes in pH could alter the protonation state of the amino groups, leading to vesicle destabilization and content release.

Hybrid Nanomaterials: Bis(2-aminoethyl) hexadecyl phosphate could be co-assembled with other lipids, polymers, or nanoparticles to create hybrid materials with synergistic properties. For example, incorporating it into a lipid bilayer could modify the membrane's charge, fluidity, and permeability.

Hierarchical Structures: The self-assembly of amphiphiles can lead to a variety of nanostructures, including micelles, vesicles, and nanotubes. researchgate.net Research could focus on controlling the self-assembly process to create hierarchical structures with multiple levels of organization, mimicking the complexity of biological systems.

The ability to form and modulate these assemblies is governed by a balance of hydrophobic interactions, headgroup repulsions/attractions, and hydrogen bonding. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of amphiphilic molecules at the atomic level. For Bis(2-aminoethyl) hexadecyl phosphate, these techniques can provide insights that are difficult to obtain through experiments alone.

Future computational studies are expected to focus on:

Predicting Self-Assembly: MD simulations can be used to predict the spontaneous self-assembly of Bis(2-aminoethyl) hexadecyl phosphate molecules in aqueous solution and to characterize the resulting aggregate structures. rsc.org These simulations can help to understand how molecular design influences the final morphology of the assemblies.

Investigating Intermolecular Interactions: Simulations can elucidate the key interactions, such as hydrophobic forces, electrostatic interactions, and hydrogen bonding, that drive the self-assembly process. rsc.org This understanding is crucial for the rational design of new derivatives with enhanced functionality.

Modeling Interactions with Biomolecules: The interaction of Bis(2-aminoethyl) hexadecyl phosphate-based nanostructures with cell membranes, proteins, and nucleic acids can be studied using MD simulations. This can provide valuable information for bioengineering and drug delivery applications. For example, simulations have been used to study the self-assembly of peptide amphiphiles and their interactions. nih.gov

Understanding Stimuli-Response Mechanisms: The conformational changes and subsequent disassembly of nanostructures in response to external stimuli can be modeled, providing a detailed understanding of the underlying mechanisms. nih.gov

A summary of potential computational research areas is presented in the table below.

| Research Area | Objective | Key Computational Techniques | Expected Outcomes |

|---|---|---|---|

| Predicting Self-Assembly | To determine the morphology of aggregates formed from Bis(2-aminoethyl) hexadecyl phosphate. | Coarse-Grained and All-Atom Molecular Dynamics | Identification of stable aggregate structures (micelles, vesicles, etc.) and their formation pathways. |

| Investigating Intermolecular Interactions | To quantify the forces driving self-assembly. | Quantum Mechanics, Molecular Dynamics with advanced force fields | A detailed map of the energetic contributions from hydrophobic, electrostatic, and hydrogen bonding interactions. |

| Modeling Biomolecular Interactions | To understand the behavior of the compound in a biological environment. | Molecular Docking, Umbrella Sampling, Steered Molecular Dynamics | Insights into binding affinities and mechanisms of interaction with biological targets. |

Sustainable Synthesis and Green Chemistry Approaches

The future production of Bis(2-aminoethyl) hexadecyl phosphate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Key research directions in this area include:

Enzymatic Synthesis: Utilizing enzymes as catalysts for the esterification and phosphorylation steps can offer high selectivity and mild reaction conditions, reducing the need for harsh reagents and solvents.

Solvent-Free Reactions: Developing solvent-free or aqueous-based synthetic routes would significantly reduce the generation of volatile organic compound (VOC) waste. researchgate.net

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can improve efficiency and reduce waste. rsc.org

The development of greener synthetic methodologies will be crucial for the large-scale and environmentally responsible production of this compound.

Interdisciplinary Research with Bioengineering and Environmental Science

The unique properties of Bis(2-aminoethyl) hexadecyl phosphate position it at the intersection of several scientific disciplines, particularly bioengineering and environmental science.

Bioengineering Applications: The biocompatibility of phosphate-based materials is well-established, with calcium phosphate nanoparticles being used in drug delivery and tissue engineering. nih.govmdpi.com This suggests a promising future for Bis(2-aminoethyl) hexadecyl phosphate in various biomedical applications:

Gene Delivery: The cationic nature of the protonated amino groups could facilitate the complexation and delivery of nucleic acids (DNA, siRNA) into cells. Cationic amphiphiles are known to be effective for this purpose. ias.ac.inresearchgate.net

Drug Encapsulation: Vesicles formed from this compound could serve as nanocarriers for hydrophobic drugs, improving their solubility and bioavailability.

Biocompatible Coatings: It could be used to modify the surface of medical implants to improve their biocompatibility and reduce protein fouling. researchgate.net

Tissue Engineering Scaffolds: As a component of composite materials, it could contribute to the development of scaffolds that support cell growth and tissue regeneration. nih.gov

A table summarizing potential bioengineering applications is provided below.

| Application Area | Potential Role of Bis(2-aminoethyl) hexadecyl phosphate | Key Properties |

|---|---|---|

| Gene Delivery | Non-viral vector for nucleic acid complexation and transfection. | Cationic headgroup, self-assembly into nanoparticles. |

| Drug Delivery | Encapsulation of hydrophobic drugs in self-assembled nanostructures. | Amphiphilicity, biocompatibility. |

| Biomaterial Coatings | Surface modification of implants to enhance biocompatibility. | Amphiphilicity, ability to form stable layers. |